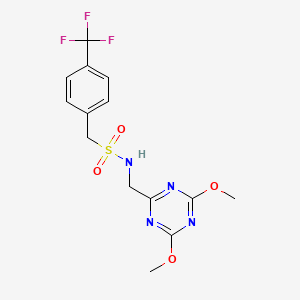

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O4S and its molecular weight is 392.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Studies and Supramolecular Assembly

- Research on nimesulidetriazole derivatives, including compounds similar to the requested chemical, emphasizes their crystal structures and intermolecular interactions. These studies provide insights into the nature of hydrogen bonds and other interactions within such compounds (Dey et al., 2015).

Conformation and Self-Association

- Investigations into the structure and self-association of similar sulfonamide compounds, such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, have been conducted. These studies use techniques like IR spectroscopy and quantum chemical methods to understand the molecular conformation and associations in different solvents (Sterkhova et al., 2014).

Proton-Donating Abilities

- Research on trifluoro-N-(2-phenylacetyl)methanesulfonamide, a compound with structural similarities, focuses on its proton-donating abilities and self-association properties in various solvents. This type of research is crucial for understanding the chemical reactivity and potential applications of such compounds (Oznobikhina et al., 2009).

Molecular Packing and Hydrogen Bonding

- The molecular packing and hydrogen bonding characteristics of compounds like N-(2,3-Dichlorophenyl)methanesulfonamide are studied to understand their potential biological activity and structural properties (Gowda et al., 2007).

Proton Brake Mechanism

- A study on N-Pyridyl-2-iso-propylaniline Derivative, a related compound, explores the concept of a proton brake mechanism. This research could be significant in understanding how certain molecular modifications affect the rotational rates around chemical bonds (Furukawa et al., 2020).

Synthesis and Reactivity

- Research on the synthesis and reactivity of various sulfonamides, including those structurally similar to the target compound, is essential for understanding their potential applications in chemical synthesis and pharmaceuticals. For instance, studies on the synthesis of sulfonamides from arylsulfonyl isocyanates and diketene reveal new methods for producing functionalized compounds (Alizadeh et al., 2008).

Microbial Metabolism

- Methanesulfonic acid, a related compound, is studied for its role in the biogeochemical cycling of sulfur and its microbial metabolism. This research is crucial for understanding environmental processes and the potential biotechnological applications of such compounds (Kelly & Murrell, 1999).

Mecanismo De Acción

Target of Action

The primary target of this compound is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

The compound interacts with its targets through a process known as amide coupling , which is one of the most common reactions in organic chemistry . The mechanism of this coupling is similar to other common amide coupling reactions involving activated carboxylic acids .

Biochemical Pathways

The compound affects the carboxylic acid derivative synthesis pathway . It activates the starting carboxylic acid, making it highly reactive and capable of undergoing a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Result of Action

The result of the compound’s action is the formation of carboxylic acid derivatives , such as amides, esters, and anhydrides . These derivatives have various applications in organic chemistry and biochemistry.

Propiedades

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O4S/c1-24-12-19-11(20-13(21-12)25-2)7-18-26(22,23)8-9-3-5-10(6-4-9)14(15,16)17/h3-6,18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPMGRZPBTYMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2848679.png)

![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)

![N-(Piperidin-2-ylmethyl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2848687.png)

![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2848689.png)

![[2-Oxo-2-(2-phenylsulfanylanilino)ethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2848692.png)

![N-(4-fluorophenyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2848702.png)